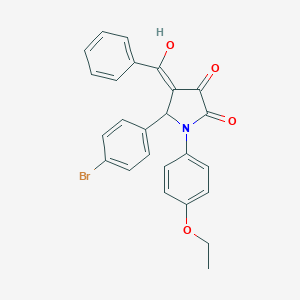
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a novel chemical compound with potential applications in various fields of scientific research.
Mécanisme D'action
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It also induces apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell death.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have potential therapeutic benefits in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ease of synthesis and availability in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations in lab experiments, including its poor solubility in aqueous solutions and the need for high concentrations to achieve significant biological effects.
Orientations Futures
There are several potential future directions for 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the development of more potent analogs with improved solubility and bioavailability. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could also be investigated for its potential use as a therapeutic agent in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanism of action of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its effects on various cellular pathways and signaling molecules.
Méthodes De Synthèse
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 4-bromoaniline with ethyl 4-oxo-2-phenylbutanoate, followed by acylation with benzoyl chloride. The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Applications De Recherche Scientifique
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a diagnostic tool in imaging studies.
Propriétés
Nom du produit |
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H20BrNO4 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
(4Z)-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20BrNO4/c1-2-31-20-14-12-19(13-15-20)27-22(16-8-10-18(26)11-9-16)21(24(29)25(27)30)23(28)17-6-4-3-5-7-17/h3-15,22,28H,2H2,1H3/b23-21- |
Clé InChI |
IBNYBJIDOIQODN-LNVKXUELSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)